8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride

Description

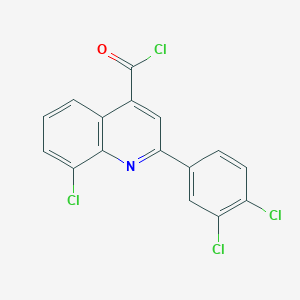

8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride (CAS 1160256-59-6, MFCD03422881) is a halogenated quinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 8, a 3,4-dichlorophenyl group at position 2, and a reactive carbonyl chloride group at position 4. This compound is widely utilized in organic synthesis, particularly in nucleophilic acyl substitution reactions to form amides or esters, owing to the electrophilic nature of the carbonyl chloride group . Its molecular formula is C₁₆H₇Cl₃NO, with a molecular weight of 359.60 g/mol.

Properties

IUPAC Name |

8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl4NO/c17-11-5-4-8(6-13(11)19)14-7-10(16(20)22)9-2-1-3-12(18)15(9)21-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZVNCSJJHOEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185207 | |

| Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-59-6 | |

| Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound with notable biological activities that have garnered attention in pharmaceutical research. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₆H₇Cl₄NO

- CAS Number : 1160256-59-6

- Molecular Weight : 373.99 g/mol

The presence of chlorine substituents and the quinoline core are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the minimum inhibitory concentrations (MICs) of related compounds:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Amphotericin B | 0.5 | TBD |

| Ciprofloxacin | ≤1 | >5 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The incorporation of electron-withdrawing groups such as chlorine enhances its potency against certain pathogens. A study on related thiazole compounds indicated that specific aryl substitutions significantly impact antibacterial and antifungal activities, suggesting a similar trend may apply to this quinoline derivative .

Case Studies

- Antifungal Activity : In a comparative study, various quinoline derivatives were tested against Candida albicans. The compound demonstrated promising antifungal activity with MIC values comparable to established antifungals like miconazole .

- Antibacterial Activity : A recent investigation into quinoline derivatives found that those with halogen substituents exhibited enhanced antibacterial properties against multi-drug resistant strains of bacteria. The study reported MIC values ranging from 3.9 to 18.5 µg/mL for selected compounds against S. aureus and Pseudomonas aeruginosa, indicating a potential therapeutic application for resistant infections .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve interference with bacterial cell wall synthesis or disruption of nucleic acid synthesis due to its structural similarity to other known antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride is , with a molecular weight of approximately 371.05 g/mol. The compound features a quinoline core with multiple chlorine substituents that enhance its chemical reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its reactive carbonyl chloride group allows for various nucleophilic substitution reactions, facilitating the formation of amides and esters.

- Mechanistic Studies : It is employed in studying reaction mechanisms involving quinoline derivatives, providing insights into the behavior of similar compounds under various conditions.

Biology

-

Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in human cervical (HeLa) and lung (A549) carcinoma cells at concentrations ranging from 1 to 25 μM .

Cell Line Concentration (μM) Cytotoxic Effect HeLa 1 Moderate HeLa 5 Significant HeLa 25 High A549 1 Low A549 5 Moderate A549 25 Significant - Antimicrobial Properties : Similar quinoline derivatives have demonstrated antimicrobial activity. Studies suggest that this compound may inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication, indicating potential applications as an antibacterial agent.

- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve oxidative stress induction and mitochondrial dysfunction, leading to programmed cell death .

Medicinal Chemistry

- Drug Development : The unique structure of this compound makes it a candidate for drug development targeting various diseases, particularly cancers and infectious diseases. Its ability to modify proteins through covalent bonding enhances its utility in therapeutic contexts.

- Proteomics Research : As a product for proteomics research, it aids in the study of protein interactions and enzyme inhibition, contributing to the understanding of complex biological systems .

Case Studies

- Cytotoxicity Study : A study conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in HeLa cells compared to control groups, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study of quinoline derivatives, this compound exhibited notable antibacterial activity against strains like E. coli and Candida albicans, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 16 µg/mL respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 3,4-dichlorophenyl substituent in the target compound distinguishes it from analogs with alternative substitution patterns or functional groups. Key comparisons include:

Halogenation Patterns

- 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride (CAS 1160256-64-3): Substitution: 2,4-dichlorophenyl (vs. 3,4-dichlorophenyl in the target compound). Molecular formula: C₁₆H₇Cl₃NO (identical to the target). Impact: The altered chlorine positions may influence electronic effects (e.g., resonance or inductive effects) and steric interactions, affecting reactivity in downstream reactions .

- 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride (sc-337401): Substitution: Monochloro (3-Cl) phenyl. Molecular formula: C₁₆H₈Cl₂NO.

Electron-Donating vs. Electron-Withdrawing Groups

- 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (sc-337405): Substitution: 3-methoxyphenyl. Molecular formula: C₁₇H₁₁Cl₂NO₂. Impact: Methoxy groups are electron-donating, which may decrease the electrophilicity of the carbonyl chloride and alter solubility in polar solvents .

- 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160263-79-5): Substitution: 3-propoxyphenyl. Molecular formula: C₁₉H₁₅Cl₂NO₂.

Variations in the Quinoline Core

Chlorine Substitution on Quinoline

- 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride (CAS 854874-29-6): Substitution: No chlorine at position 8 of the quinoline. Molecular formula: C₁₆H₈Cl₂NO. Impact: Absence of the 8-chloro group reduces steric hindrance and may increase planarity, affecting π-π stacking interactions in crystal structures .

Carboxylic Acid Derivatives

- 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS 863180-69-2): Functional group: Carboxylic acid (vs. carbonyl chloride). Molecular formula: C₁₆H₈Cl₃NO₂. Impact: The carboxylic acid is less reactive than the carbonyl chloride, making it more suitable for coordination chemistry or salt formation .

Physicochemical and Reactivity Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | C₁₆H₇Cl₃NO | 359.60 | 8-Cl, 3,4-diCl-Ph, 4-COCl | High electrophilicity due to three Cl atoms |

| 8-Cl-2-(2,4-diCl-Ph)-quinoline-4-COCl | C₁₆H₇Cl₃NO | 359.60 | 8-Cl, 2,4-diCl-Ph, 4-COCl | Altered Cl positions may reduce steric bulk |

| 8-Cl-2-(3-OCH₃-Ph)-quinoline-4-COCl | C₁₇H₁₁Cl₂NO₂ | 340.18 | 8-Cl, 3-OCH₃-Ph, 4-COCl | Lower reactivity due to electron-donating OCH₃ |

| 8-Cl-2-(3,4-diCl-Ph)-quinoline-4-COOH | C₁₆H₈Cl₃NO₂ | 376.60 | 8-Cl, 3,4-diCl-Ph, 4-COOH | Suitable for metal coordination or salts |

Research and Application Insights

- Synthetic Utility : The target compound’s carbonyl chloride group enables efficient coupling with amines or alcohols, making it valuable in drug discovery (e.g., synthesizing kinase inhibitors or antimicrobial agents) .

- Biological Activity: Dichlorophenyl-substituted quinolines are associated with enhanced bioactivity, as seen in linuron metabolites and diazinon derivatives, which exhibit herbicidal and insecticidal properties .

- Safety Considerations: Analogs like 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160263-73-9) are classified as hazardous (UN# 3261, Class 8), requiring careful handling due to corrosive and toxic properties .

Q & A

Q. What are the established synthetic routes for 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride, and what key reaction conditions are required?

- Methodological Answer : A common synthesis involves sequential steps:

Acid Chloride Formation : React 8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux to form the carbonyl chloride .

Friedel-Crafts Acylation : Use AlCl₃ as a Lewis catalyst in an inert solvent (e.g., 1,2-dichlorobenzene) to facilitate electrophilic substitution .

Purification : Crystallize the product using non-polar solvents (e.g., hexane) to isolate the target compound.

Key conditions include anhydrous environments, controlled temperatures (60–80°C for Friedel-Crafts), and stoichiometric catalyst ratios.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what spectral features should researchers expect?

- Methodological Answer :

- Infrared (IR) Spectroscopy : A strong absorption band near 1750–1800 cm⁻¹ confirms the carbonyl chloride (C=O stretch) .

- ¹H/¹³C NMR :

- Aromatic protons in the quinoline and dichlorophenyl groups appear as complex multiplets (δ 7.5–8.5 ppm).

- The carbonyl carbon (C=O) resonates at δ ~165–170 ppm .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to the molecular weight (e.g., m/z ~375 for C₁₆H₇Cl₃NO). High-resolution MS can resolve isotopic patterns from chlorine atoms .

Advanced Research Questions

Q. How can researchers address low yields during the Friedel-Crafts acylation step in the synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Ensure AlCl₃ is freshly sublimed and anhydrous. Substituent effects from chlorine atoms may reduce electrophilicity; consider increasing catalyst loading (1.2–1.5 equiv.) .

- Solvent Selection : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophile stability but require careful temperature control to avoid side reactions.

- Reaction Monitoring : Use TLC or in situ IR to track acylation progress and terminate the reaction before decomposition.

Q. What are the common sources of structural ambiguity in NMR analysis of this compound, and how can they be resolved?

- Methodological Answer :

- Signal Overlap : Aromatic protons in the quinoline and dichlorophenyl groups may overlap. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Dynamic Effects : Rotameric equilibria in the carbonyl chloride group can broaden signals. Acquire spectra at higher temperatures (e.g., 40°C) or use deuterated DMSO to stabilize conformers.

Q. How does the electron-withdrawing effect of the chlorine substituents influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Enhanced Electrophilicity : The chlorine atoms on the phenyl ring increase the carbonyl carbon's electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Steric Hindrance : 3,4-Dichloro substitution may impede access to the carbonyl group. Use bulky nucleophiles with caution; kinetic studies (e.g., pseudo-first-order assays) can quantify reactivity .

Q. What strategies can stabilize this compound during storage, given its potential sensitivity to hydrolysis?

- Methodological Answer :

- Storage Conditions : Keep in sealed, moisture-free containers under inert gas (Ar/N₂). Desiccants (e.g., molecular sieves) should be added to storage vials .

- Solvent Compatibility : Store in anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis. Avoid protic solvents like methanol or water-containing systems.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.